(1-Cyclopentylpiperidin-4-yl)urea
Description
(1-Cyclopentylpiperidin-4-yl)urea is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals and organic synthesis
Properties
IUPAC Name |
(1-cyclopentylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-11(15)13-9-5-7-14(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H3,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPUULSCLPDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentylpiperidin-4-yl)urea typically involves the reaction of cyclopentylamine with piperidin-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine Reaction: Cyclopentylamine is reacted with piperidin-4-yl isocyanate in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
(1-Cyclopentylpiperidin-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopentylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclopentylpiperidin-4-yl)ethanamine: A related compound with similar structural features.
1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas: Compounds with bicyclic structures and similar functional groups.
Uniqueness
(1-Cyclopentylpiperidin-4-yl)urea is unique due to its specific combination of the cyclopentyl and piperidinyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
